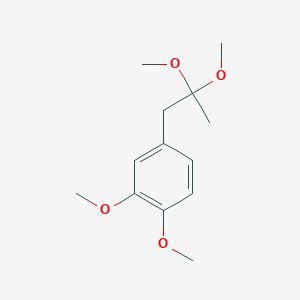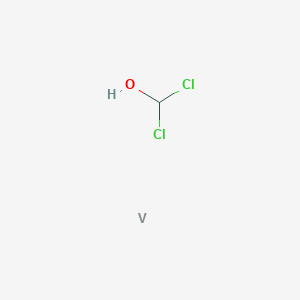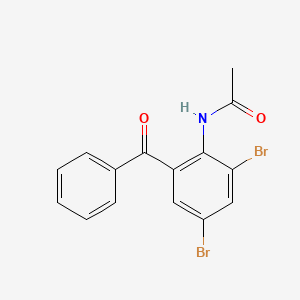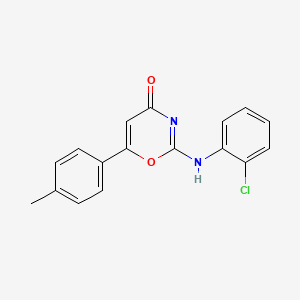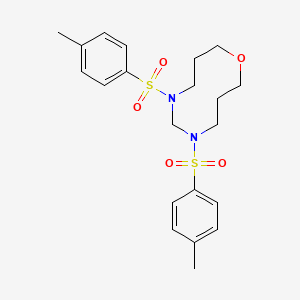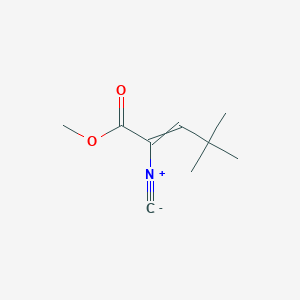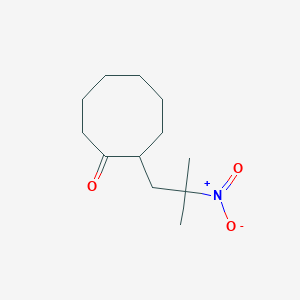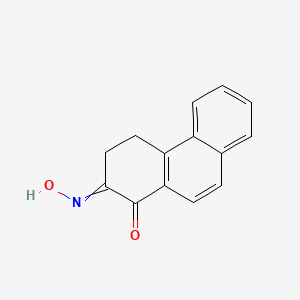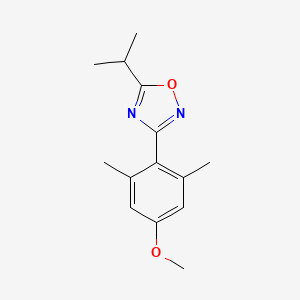![molecular formula C22H35NO3 B14376914 2-{4-[(2-Cyclohexylpropan-2-yl)oxy]anilino}heptanoic acid CAS No. 87991-22-8](/img/structure/B14376914.png)
2-{4-[(2-Cyclohexylpropan-2-yl)oxy]anilino}heptanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{4-[(2-Cyclohexylpropan-2-yl)oxy]anilino}heptanoic acid is a complex organic compound with a unique structure that includes a cyclohexyl group, an aniline derivative, and a heptanoic acid chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(2-Cyclohexylpropan-2-yl)oxy]anilino}heptanoic acid typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-aminophenol with 2-cyclohexylpropan-2-ol under specific conditions to form the intermediate 4-[(2-cyclohexylpropan-2-yl)oxy]aniline. This intermediate is then reacted with heptanoic acid in the presence of a suitable catalyst to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, advanced catalysts, and automated systems to ensure consistent quality and high throughput.
Analyse Chemischer Reaktionen
Types of Reactions
2-{4-[(2-Cyclohexylpropan-2-yl)oxy]anilino}heptanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like bromine (Br₂) for halogenation or nitric acid (HNO₃) for nitration are commonly employed.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
2-{4-[(2-Cyclohexylpropan-2-yl)oxy]anilino}heptanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of 2-{4-[(2-Cyclohexylpropan-2-yl)oxy]anilino}heptanoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-{4-[(2-Cyclohexylpropan-2-yl)oxy]anilino}octanoic acid: Similar structure with an octanoic acid chain.
2-{4-[(2-Cyclohexylpropan-2-yl)oxy]anilino}hexanoic acid: Similar structure with a hexanoic acid chain.
Uniqueness
2-{4-[(2-Cyclohexylpropan-2-yl)oxy]anilino}heptanoic acid is unique due to its specific combination of functional groups and chain length, which can influence its reactivity, biological activity, and potential applications. The presence of the cyclohexyl group and the aniline derivative adds to its distinct chemical properties.
Eigenschaften
CAS-Nummer |
87991-22-8 |
|---|---|
Molekularformel |
C22H35NO3 |
Molekulargewicht |
361.5 g/mol |
IUPAC-Name |
2-[4-(2-cyclohexylpropan-2-yloxy)anilino]heptanoic acid |
InChI |
InChI=1S/C22H35NO3/c1-4-5-7-12-20(21(24)25)23-18-13-15-19(16-14-18)26-22(2,3)17-10-8-6-9-11-17/h13-17,20,23H,4-12H2,1-3H3,(H,24,25) |
InChI-Schlüssel |
RFPFTBMPJIUZCB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC(C(=O)O)NC1=CC=C(C=C1)OC(C)(C)C2CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[(E)-hydrazinylidenemethyl]-1H-benzimidazole-2-carboximidamide](/img/structure/B14376831.png)
